1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClFO2 It is a derivative of acetophenone, featuring a chloro and fluoromethoxy substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-2-one typically involves the reaction of 2-chloro-4-(fluoromethoxy)benzaldehyde with a suitable acetone derivative under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and fluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition or substitution reactions. The presence of the chloro and fluoromethoxy groups can influence the reactivity and selectivity of the compound in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-2-fluorophenyl)propan-2-one
- 1-(4-Methoxyphenyl)propan-2-one
- 1-(4-Fluorophenyl)propan-2-one
Uniqueness
1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-2-one is unique due to the presence of both chloro and fluoromethoxy substituents on the phenyl ring. This combination of functional groups can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H10ClFO2 |
---|---|
Molecular Weight |
216.63 g/mol |
IUPAC Name |
1-[2-chloro-4-(fluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10ClFO2/c1-7(13)4-8-2-3-9(14-6-12)5-10(8)11/h2-3,5H,4,6H2,1H3 |
InChI Key |
UOBHRSFKWSRWDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)OCF)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.